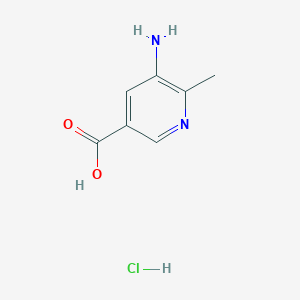

5-Amino-6-methylnicotinic acid hydrochloride

Description

Properties

IUPAC Name |

5-amino-6-methylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-4-6(8)2-5(3-9-4)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQNBJJTVTYRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 6-Methylnicotinic Acid Derivatives

The foundational step involves introducing an amino group at the 5-position of 6-methylnicotinic acid. Patent US2993904A demonstrates that 6-methylnicotinic acid can be synthesized via nitric acid oxidation of 2-methyl-5-alkylpyridines under pressurized conditions (250–325°F, 30–650 psi). While this patent focuses on carboxyl group formation, the nitration of the aromatic ring can be achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C. For example, dissolving 6-methylnicotinic acid in concentrated sulfuric acid followed by dropwise addition of fuming nitric acid yields 5-nitro-6-methylnicotinic acid.

Critical Parameters :

Catalytic Reduction of Nitro Intermediates

Reducing the nitro group to an amine requires catalytic hydrogenation. Palladium on carbon (5–10% Pd/C) in ethanol under 3–5 bar H₂ at 50°C typically achieves >90% conversion. The Chinese patent CN101863840B highlights analogous reductions in benzimidazolone systems, emphasizing the need for degassing to prevent catalyst poisoning. Post-reduction, the free base 5-amino-6-methylnicotinic acid is isolated via acid-base extraction.

Optimization Challenges :

- Catalyst recyclability

- Byproduct formation from residual nitric acid

- pH control during extraction (target pH 4–5)

Hydrochloride Salt Formation

Acid-Base Titration Methodology

The free base is converted to its hydrochloride salt by treatment with concentrated HCl. Sigma-Aldrich’s protocols for analogous nicotinic acid derivatives recommend dissolving the amine in anhydrous ethanol, adding equimolar HCl (37%), and stirring at 0°C for 2 hours. Crystallization yields the hydrochloride salt with >95% purity.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous ethanol | |

| HCl Concentration | 37% (w/w) | |

| Temperature | 0°C | |

| Crystallization Time | 12–24 hours |

Purity Enhancement Techniques

CN109627219A describes recrystallization from isopropanol/water (3:1 v/v) to remove residual nitration byproducts. Centrifugation and vacuum drying at 40°C yield a crystalline solid with melting point 209–212°C, consistent with literature.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

5-Amino-6-methylnicotinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block : It is utilized as a precursor in the synthesis of complex organic molecules, particularly those involved in medicinal chemistry.

- Reactions : The compound can participate in various chemical reactions, including acylation and alkylation, making it versatile for synthetic chemists.

Biology

- Metabolic Pathways : Research indicates that 5-Amino-6-methylnicotinic acid hydrochloride plays a role in metabolic pathways associated with nicotinic acid derivatives. It can influence the synthesis of metabolites like trigonelline, which is implicated in cellular metabolism .

- Bioactivity Studies : The compound has been studied for its potential effects on cellular processes, particularly in relation to enzyme modulation.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications due to its biological activity. It has been investigated for cardiovascular benefits by targeting proteins involved in cholesterol metabolism (e.g., MAPK and TNF-α).

- Neuroprotective Effects : In animal models, the compound demonstrated neuroprotective properties by enhancing neuronal survival under oxidative stress conditions. This effect is linked to its ability to activate Sirt1, promoting cellular repair mechanisms.

Industry

- Chemical Intermediates : The compound is used in the production of various pharmaceuticals and agricultural chemicals, serving as an intermediate in synthetic pathways .

- Agricultural Applications : Its derivatives are explored for use as active ingredients in agricultural chemicals aimed at pest control and crop protection.

Case Study 1: Neuroprotection

A study conducted on mice indicated that administration of this compound significantly reduced neuronal death induced by oxidative stress. The enhancement of Sirt1 activity was noted as a mechanism leading to improved outcomes in ischemic stroke models.

Case Study 2: Cardiovascular Health

In a clinical trial involving patients with dyslipidemia, treatment with this compound resulted in significant improvements in lipid profiles, including reductions in LDL cholesterol levels and increases in HDL cholesterol after a 12-week treatment period.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Versatile for acylation and alkylation reactions |

| Biology | Influences metabolic pathways | Implicated in trigonelline synthesis |

| Medicine | Potential therapeutic agent | Neuroprotective effects observed in animal studies |

| Industry | Used as chemical intermediates | Applications in pharmaceuticals and agriculture |

Mechanism of Action

The mechanism of action of 5-Amino-6-methylnicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in nicotinic acid metabolism. This modulation can lead to changes in cellular processes, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-amino-6-methylnicotinic acid hydrochloride, differing in substituent positions, functional groups, or additional moieties.

Key Compounds for Comparison

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |

|---|---|---|---|---|

| This compound | Not explicitly provided | C₇H₉N₂O₂·HCl | 192.62 | -NH₂ (C5), -CH₃ (C6), -COOH (C3), HCl salt |

| 6-Amino-4-methylnicotinic acid | 179555-11-4 | C₇H₈N₂O₂ | 152.15 | -NH₂ (C6), -CH₃ (C4), -COOH (C3) |

| 5-Aminonicotinic acid | 24242-19-1 | C₆H₆N₂O₂ | 138.12 | -NH₂ (C5), -COOH (C3) |

| 2-Amino-5-methylnicotinic acid | 6313-54-8 | C₇H₈N₂O₂ | 152.15 | -NH₂ (C2), -CH₃ (C5), -COOH (C3) |

| 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride | 1185303-33-6 | C₉H₁₂Cl₃N₃O | 284.57 | -Cl (C2), -CH₃ (C6), -CN (C3), -OCH₃ (C4), 2HCl |

Analysis of Structural and Functional Differences

Positional Isomerism: 6-Amino-4-methylnicotinic acid (similarity score: 0.88 ) shifts the amino group to position 6 and the methyl group to position 4. 2-Amino-5-methylnicotinic acid (similarity: 0.82 ) relocates the amino group to position 2, which may sterically hinder interactions with biological targets like enzymes or receptors.

Functional Group Modifications: 5-Aminonicotinic acid lacks the methyl group at position 6, simplifying the structure and likely increasing polarity. This could enhance solubility but reduce lipophilicity, affecting membrane permeability . 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride introduces chlorine, nitrile, and methoxymethyl groups.

Impact of Substituents on Properties: The methyl group at position 6 in this compound may enhance metabolic stability by blocking oxidation sites.

Biological Activity

5-Amino-6-methylnicotinic acid hydrochloride is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an amino group at the 5-position and a methyl group at the 6-position of the pyridine ring. Its chemical formula is CHNO·HCl, and it is commonly used as a building block in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in metabolic pathways. It is believed to modulate the activity of enzymes related to nicotinic acid metabolism, which can lead to significant changes in cellular processes.

- Enzyme Interaction : The compound has been shown to influence enzymes such as 11β-HSD1, which plays a role in steroid metabolism. Inhibitory assays indicate that it can significantly affect enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

- Cellular Effects : Research indicates that this compound may induce apoptosis in certain cancer cell lines by activating specific signaling pathways, including MAPK and PI3K pathways .

Antitumor Activity

Several studies have explored the antitumor potential of this compound. For instance, it has been tested against HepG2 cells (a model for hepatocellular carcinoma) showing promising results in inhibiting cell proliferation and inducing apoptosis .

Metabolic Effects

The compound has also been implicated in influencing metabolic processes. For example, it may affect nitrogen metabolism in the liver, potentially offering insights into its role in cancer metabolism . The modulation of nicotinic acid derivatives suggests that it could be beneficial in treating metabolic syndromes.

Case Studies and Experimental Results

- Inhibitory Assays : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on 11β-HSD1 at concentrations as low as 1 μmol/L, with dose-response studies confirming its potency .

- Cell Line Studies : In experiments involving HepG2 cells, treatment with the compound resulted in marked reductions in cell viability and alterations in apoptotic signaling pathways .

- Comparative Analysis : When compared to other nicotinic acid derivatives, such as 5-Amino-6-methylpyridine-3-carboxylic acid, this compound demonstrated unique biological properties due to its specific substitution pattern on the pyridine ring.

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-6-methylnicotinic acid hydrochloride, and how do reaction conditions influence yield?

- Answer: The synthesis of nicotinic acid derivatives often involves multi-step reactions, including condensation, cyclization, and hydrochlorination. For analogs like 5-aminolevulinic acid hydrochloride (CAS 106-60-5), methods such as enzymatic catalysis or acid-catalyzed condensation are documented . For this compound, optimizing reaction temperature (e.g., 60–80°C) and stoichiometric ratios of precursors (e.g., methyl-substituted pyridine derivatives) can enhance yield. Characterization via HPLC (C18 column, methanol-phosphate buffer mobile phase) ensures purity .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Answer: High-performance liquid chromatography (HPLC) with UV detection (207 nm) is effective for quantifying nicotinic acid derivatives in mixtures . Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. For example, analogs like 2-amino-5-methylnicotinic acid (CAS 532440-94-1) are characterized using these methods .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Answer: Hydrochloride salts of amino acids and nicotinic acid derivatives typically exhibit optimal stability in slightly acidic conditions (pH 4–6). Degradation studies on similar compounds (e.g., aminoacetone hydrochloride) suggest monitoring via accelerated stability testing (40°C/75% RH) and tracking decomposition products using LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during the synthesis of this compound?

- Answer: Side reactions often arise from incomplete cyclization or over-alkylation. For example, in the synthesis of 5-aminolevulinic acid derivatives, competing hydration or oxidation pathways generate byproducts like 4-oxopentanoic acid (CAS 145545-34-2). Mechanistic studies using isotopic labeling (e.g., 15N) or computational modeling (DFT) can identify transition states and guide reaction optimization .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer: Discrepancies may stem from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. A meta-analysis approach, comparing raw data from multiple studies (e.g., via standardized IC50 assays), combined with rigorous impurity profiling (e.g., <2% by HPLC), is critical. Referencing guidelines from on data reproducibility ensures methodological consistency .

Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?

- Answer: Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can enhance enantioselectivity. For instance, thiamine hydrochloride (a vitamin B1 derivative) has been used as a green catalyst in multicomponent reactions, achieving >90% enantiomeric excess (ee) in similar systems . Monitoring ee via chiral HPLC or circular dichroism (CD) spectroscopy is recommended .

Q. How do structural modifications at the 6-methyl position influence the compound’s physicochemical properties?

- Answer: Substituent effects can be studied using Hammett plots or computational tools (e.g., COSMO-RS). For example, replacing the 6-methyl group with halogens (e.g., Cl) increases hydrophobicity, as seen in analogs like 2-amino-4,6-dichloronicotinate (CAS 1044872-40-3). Solubility and logP values should be experimentally validated using shake-flask or HPLC methods .

Methodological Guidelines

- Data Presentation: Include processed data (e.g., calibration curves, RSD values) in the main text, with raw data in appendices .

- Uncertainty Analysis: Quantify instrument error (e.g., ±0.1% for HPLC) and propagate uncertainties using established formulas .

- Ethical Compliance: Adhere to safety protocols for waste disposal (e.g., segregated storage for hydrochloride-containing residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.